molecular formula C41H67NO15 B8205485 Leucomycin V, 3-acetate 4B-butanoate

Leucomycin V, 3-acetate 4B-butanoate

Cat. No.: B8205485
M. Wt: 814.0 g/mol
InChI Key: XVTMRUKLMXPAKO-MHHZUAJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucomycin V, 3-acetate 4B-butanoate is a derivative of leucomycin, a macrolide antibiotic. This compound is known for its potent antibacterial properties and is used in various medical and scientific applications. It is a member of the 16-membered ring macrolide antibiotics, which are known for their effectiveness against a wide range of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucomycin V, 3-acetate 4B-butanoate involves multiple steps, starting from the fermentation of Streptomyces narbonensis, which produces the parent compound leucomycin. The compound is then chemically modified to introduce the acetate and butanoate groups. The reaction conditions typically involve the use of acetic anhydride and butanoic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound primarily relies on the fermentation process followed by chemical modification. The fermentation is carried out under controlled conditions to maximize the yield of leucomycin. The crude product is then purified and subjected to chemical reactions to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Leucomycin V, 3-acetate 4B-butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of leucomycin with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains .

Scientific Research Applications

Leucomycin V, 3-acetate 4B-butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Leucomycin V, 3-acetate 4B-butanoate involves the inhibition of bacterial protein synthesis. The compound binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA. This action is primarily bacteriostatic but can be bactericidal at higher concentrations. The compound tends to accumulate within leukocytes, which helps transport it to the site of infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leucomycin V, 3-acetate 4B-butanoate is unique due to its specific chemical modifications, which enhance its antibacterial properties and reduce its susceptibility to bacterial resistance mechanisms. This makes it a valuable compound in the development of new antibiotics and in scientific research .

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12-,17-14-/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTMRUKLMXPAKO-MHHZUAJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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